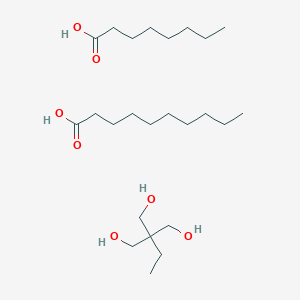
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid are three important compounds that have been extensively studied in the field of biochemistry and biotechnology. These compounds have a wide range of applications in various industries, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid varies depending on their application. Decanoic acid has been shown to enhance the activity of GABA receptors, leading to its anticonvulsant effects. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol works by forming a protective barrier on the skin, preventing moisture loss. Octanoic acid works by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various biochemical and physiological effects. Decanoic acid has been shown to increase the production of ketone bodies, which can be used as an alternative energy source by the brain. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol has been shown to increase the water content of the skin, leading to increased hydration. Octanoic acid has been shown to have antimicrobial effects against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various advantages and limitations for lab experiments. One advantage is that these compounds are readily available and can be easily synthesized. Another advantage is that these compounds have well-defined chemical properties, making them ideal for use in various experiments. One limitation is that these compounds can be toxic at high concentrations, making it necessary to use caution when handling them.
Zukünftige Richtungen
There are several future directions for the study of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. One direction is the exploration of their potential as novel drugs for various diseases. Another direction is the development of new synthesis methods for these compounds. Additionally, the study of the biochemical and physiological effects of these compounds could lead to the development of new cosmetic and food products.
Synthesemethoden
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid can be synthesized by various methods. One of the most common methods is the oxidation of fatty acids using potassium permanganate. Another method involves the reaction of alcohols with carboxylic acids in the presence of a catalyst such as sulfuric acid. These compounds can also be synthesized using biocatalysts such as enzymes or microorganisms.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have been extensively studied for their various applications in scientific research. Decanoic acid has been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a common ingredient in cosmetics and has been shown to have moisturizing properties. Octanoic acid has been shown to have antimicrobial properties and has been used in the food industry as a preservative.
Eigenschaften
CAS-Nummer |
11138-60-6 |
|---|---|
Produktname |
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid |
Molekularformel |
C60H116O12 |
Molekulargewicht |
1029.55584 |
IUPAC-Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Andere CAS-Nummern |
93384-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



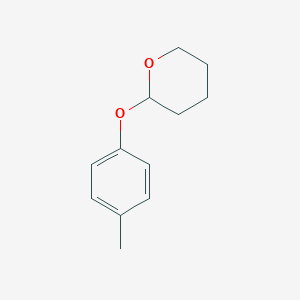
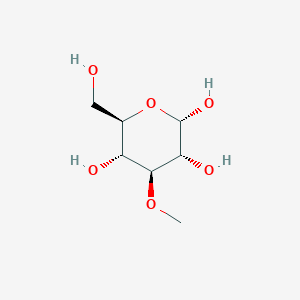
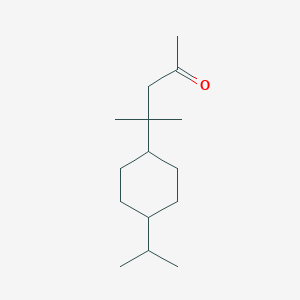
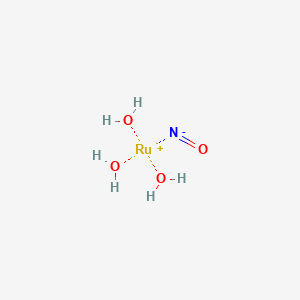
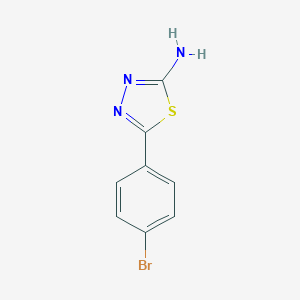
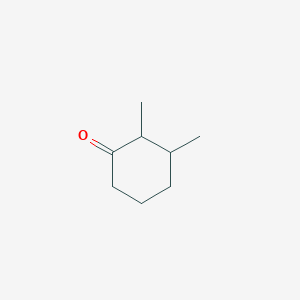
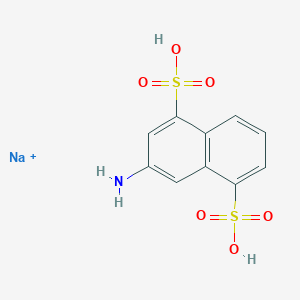
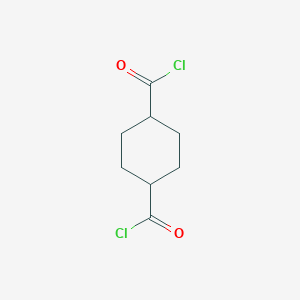
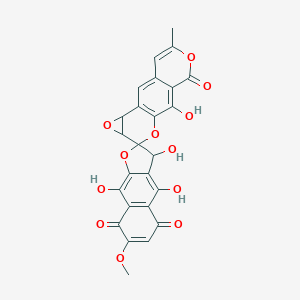
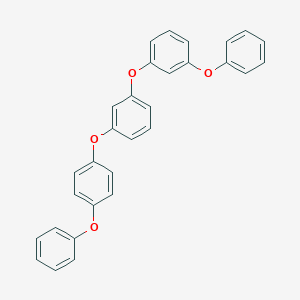
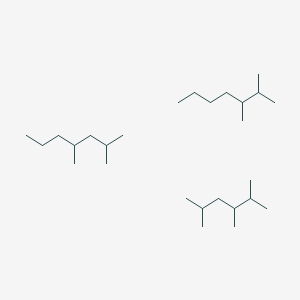
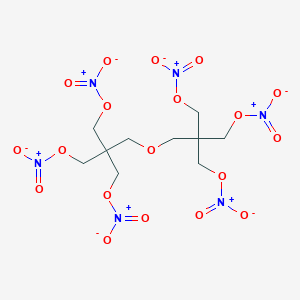
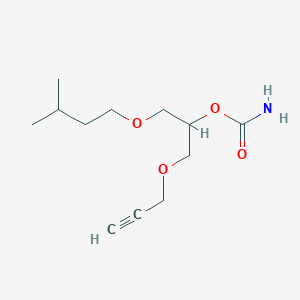
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)